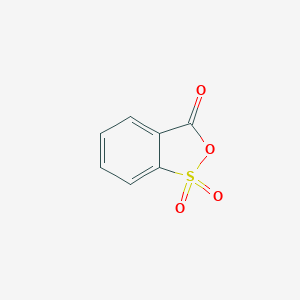

2-Sulfobenzoic anhydride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 49162. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,1-dioxo-2,1λ6-benzoxathiol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4O4S/c8-7-5-3-1-2-4-6(5)12(9,10)11-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCYNKWQXFADUOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OS2(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4038681 | |

| Record name | 3H-2,1-Benzoxathiol-3-one 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4038681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81-08-3 | |

| Record name | 2-Sulfobenzoic acid cyclic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81-08-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Sulfobenzoic acid cyclic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081083 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfobenzoic anhydride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49162 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sulfobenzoic anhydride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11208 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3H-2,1-Benzoxathiol-3-one, 1,1-dioxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3H-2,1-Benzoxathiol-3-one 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4038681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-sulphobenzoic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.203 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-SULFOBENZOIC ANHYDRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0SWH68IQ5W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 2-Sulfobenzoic Anhydride: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the chemical structure, properties, and reactivity of this compound (also known as o-sulfobenzoic anhydride). It is intended for use by professionals in chemical research and drug development who utilize this compound as a key synthetic intermediate.

Chemical Identity and Structure

This compound is a cyclic anhydride derived from 2-sulfobenzoic acid.[1] Structurally, it consists of a benzene ring fused to a five-membered ring containing both a sulfonate and a carboxylate group in an anhydride linkage.[2] This unique structure, combining a sulfonic acid derivative with a carboxylic anhydride, imparts significant reactivity, making it a versatile reagent in organic synthesis.[1][3] The presence of the potent electron-withdrawing sulfonyl group enhances the electrophilic character of the carbonyl carbon, rendering it highly susceptible to nucleophilic attack.[3]

Key Identifiers:

-

IUPAC Name: 1,1-dioxo-2,1λ⁶-benzoxathiol-3-one[4]

-

CAS Number: 81-08-3[5]

-

Molecular Formula: C₇H₄O₄S[5]

-

SMILES: C1=CC=C2C(=C1)C(=O)OS2(=O)=O[2]

-

InChI: InChI=1S/C7H4O4S/c8-7-5-3-1-2-4-6(5)12(9,10)11-7/h1-4H[5]

-

InChIKey: NCYNKWQXFADUOZ-UHFFFAOYSA-N[5]

Physicochemical Properties

This compound is typically a white to off-white or cream-colored crystalline solid at room temperature.[2][6] It is sensitive to moisture and will readily hydrolyze to 2-sulfobenzoic acid upon contact with water.[2] Therefore, it should be stored in a dry, cool, well-ventilated place away from incompatible substances like water, strong bases, and strong acids.[7]

Table 1: Quantitative Physicochemical Data for this compound

| Property | Value | Source(s) |

| Molecular Weight | 184.17 g/mol | [8] |

| Melting Point | 116-128 °C (range varies with purity) | [9][10][11] |

| Boiling Point | 184-186 °C at 18 mmHg | [8][9] |

| Density | 1.635 g/cm³ (calculated) | [12] |

| Solubility | Sparingly soluble in water; Soluble in toluene, acetone, ethanol, and benzene. | [1][2][12] |

Key Chemical Reactions and Applications

As a reactive anhydride, the primary utility of this compound is as an intermediate in organic synthesis.[2] Its ability to function as an acylating and sulfonating agent makes it valuable in the production of pharmaceuticals, dyes, and polymers.[1][2]

-

Hydrolysis: Reacts with water to open the anhydride ring, forming 2-sulfobenzoic acid. This reaction is often undesirable and necessitates anhydrous conditions during its use.[2][13]

-

Reactions with Nucleophiles: It readily reacts with alcohols and amines in nucleophilic acyl substitution reactions to form esters and amides, respectively.[13] This reactivity is central to its use in drug development, particularly for introducing the o-sulfamoylbenzoyl moiety, a key structural component in various therapeutic agents, including sulfonamides.[2][5]

-

Polymer Synthesis: It is used for the esterification of hydroxylated polymers to create strong acid homopolymers and copolymers.[6]

The following diagram illustrates the primary reaction pathways for this compound.

Experimental Protocols

Synthesis of this compound

The following protocol for the synthesis of this compound is adapted from the established procedure in Organic Syntheses.[9] This method involves the reaction of acid ammonium o-sulfobenzoate with thionyl chloride. The precursor, acid ammonium o-sulfobenzoate, can be prepared via the hydrolysis of saccharin.

Materials:

-

Acid ammonium o-sulfobenzoate, finely powdered (219 g, 1 mole)

-

Thionyl chloride (145 g, 86.3 mL, 1.22 moles)

-

Dry benzene (600 mL total)

Equipment:

-

2-L flask

-

Mechanical stirrer

-

Separatory funnel

-

Efficient reflux condenser with a gas outlet tube

-

Steam bath

-

Ice bath

-

Suction filtration apparatus

Procedure:

-

In a 2-L flask equipped with a mechanical stirrer, separatory funnel, and reflux condenser, combine 219 g of finely powdered acid ammonium o-sulfobenzoate and 200 mL of dry benzene.

-

With continuous stirring, add 145 g of thionyl chloride to the mixture.

-

Gently warm the mixture on a steam bath. The reaction will evolve hydrogen chloride and sulfur dioxide gas, which should be vented appropriately (e.g., into a fume hood or through a scrubber). Maintain a brisk but controlled evolution of gas.

-

Continue heating for approximately 15 hours, at which point the gas evolution will slow.

-

Add an additional 400 mL of dry benzene and continue heating until gas evolution ceases (approx. 5 more hours).

-

Filter the hot mixture with suction to remove the solid ammonium chloride byproduct. Wash the solid with 100 mL of hot benzene.

-

Return the collected solid to the reaction flask and boil with 300 mL of dry benzene for one hour to extract any remaining product. Filter the hot mixture again and combine the filtrates.

-

Distill the combined benzene filtrates until about 300 mL has been removed.

-

Cool the concentrated solution in an ice bath to crystallize the this compound.

-

Decant the mother liquor. The resulting crystals can be further purified by melting and removing residual solvent under reduced pressure, or by recrystallization from dry benzene. The final product should be stored in a desiccator as it is sensitive to moisture.[9]

The logical workflow for this synthesis is depicted in the diagram below.

General Protocol for Acylation of Amines

This protocol describes a general method for the synthesis of o-sulfamoylbenzoic acid derivatives, which are precursors to many sulfonamide drugs, using this compound. The procedure is based on standard methods for the acylation of amines with anhydrides.[5][13]

Materials:

-

This compound (1.0 equivalent)

-

Primary or secondary amine (2.2 equivalents)

-

Anhydrous polar aprotic solvent (e.g., Dichloromethane, Acetonitrile)

-

1M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve the amine (2.2 equivalents) in the anhydrous solvent in a round-bottom flask and cool the solution to 0 °C in an ice bath with stirring.

-

In a separate flask, dissolve the this compound (1.0 equivalent) in a minimum amount of the same anhydrous solvent.

-

Slowly add the anhydride solution dropwise to the cooled amine solution. The second equivalent of the amine acts as a base to neutralize the carboxylic acid byproduct formed.[13]

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Quench the reaction by adding 1M HCl solution.

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography or recrystallization to yield the desired N-substituted-2-sulfamoylbenzoic acid.

This protocol provides a foundational method for synthesizing a library of sulfonamide precursors, a critical step in the drug discovery process.

References

- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 2. Page loading... [wap.guidechem.com]

- 3. tandfonline.com [tandfonline.com]

- 4. 2-Sulfobenzoic acid cyclic anhydride [webbook.nist.gov]

- 5. benchchem.com [benchchem.com]

- 6. US4145349A - Process for the production of saccharine - Google Patents [patents.google.com]

- 7. ijcps.org [ijcps.org]

- 8. researchgate.net [researchgate.net]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. researchgate.net [researchgate.net]

- 11. merckmillipore.com [merckmillipore.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Organic Syntheses Procedure [orgsyn.org]

Synthesis and purification of 2-Sulfobenzoic anhydride

An In-depth Technical Guide to the Synthesis and Purification of 2-Sulfobenzoic Anhydride

Introduction

This compound (CAS No. 81-08-3), also known as o-sulfobenzoic acid anhydride, is a versatile organic compound widely utilized in chemical synthesis.[1][2] Structurally, it is a cyclic anhydride derived from 2-sulfobenzoic acid.[3] It typically appears as a white to off-white or beige crystalline powder.[2][4][5] This compound serves as a crucial intermediate in the manufacturing of various organic molecules, including dyes, polymers, surfactants, and agrochemicals.[4] In the pharmaceutical sector, it is employed in the preparation of sulfonamide-based drugs due to its ability to introduce sulfonic acid functionalities.[4] The reactivity of its cyclic anhydride structure makes it an effective acylating agent, facilitating the introduction of acyl groups into other molecules.[3] The compound is sensitive to moisture and will hydrolyze back to 2-sulfobenzoic acid upon contact with water.[4][6]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. The melting point can vary significantly depending on the purity of the compound.

| Property | Value | Source(s) |

| CAS Number | 81-08-3 | [1][7] |

| Molecular Formula | C₇H₄O₄S | [1][7] |

| Molecular Weight | 184.17 g/mol | [7] |

| Appearance | White to beige crystals or crystalline powder | [2][5] |

| Melting Point | 116-123 °C (Crude/Technical Grade) | [6][8] |

| 126–127 °C (Recrystallized) | [6] | |

| Boiling Point | 184-186 °C at 18 mmHg | [5][6][8] |

| Solubility | Sparingly soluble in water; Soluble in acetone, ethanol, methanol (50 mg/mL) | [4][8] |

Synthesis of this compound

The most common method for preparing this compound is the cyclodehydration of 2-sulfobenzoic acid or its salts.[4] This is typically achieved using a dehydrating agent. While various reagents like phosphorus pentoxide and acetyl chloride can be used, a well-documented and effective method involves the reaction of acid ammonium o-sulfobenzoate with thionyl chloride.[4][6]

Synthesis Pathway

Caption: Synthesis workflow for this compound.

Experimental Protocol: Thionyl Chloride Method

The following procedure is adapted from Organic Syntheses, a reliable source for chemical preparations.[6] This method yields a product of sufficient purity for many applications, such as the synthesis of sulfonephthaleins.[6]

Materials & Equipment:

-

2-liter flask with a mechanical stirrer, separatory funnel, and reflux condenser

-

Heating mantle or steam bath

-

Ice bath

-

Filtration apparatus (suction)

-

Distillation apparatus

-

Acid ammonium o-sulfobenzoate, finely powdered (219 g, 1 mole)

-

Thionyl chloride (145 g, 1.22 moles)

-

Dry benzene (200 cc + 400 cc + 100 cc for washing)

Procedure:

-

To the 2-liter flask, add 219 g of finely powdered acid ammonium o-sulfobenzoate and 200 cc of dry benzene.[6]

-

While stirring, add 145 g of thionyl chloride to the mixture.[6]

-

Gently warm the mixture on a steam bath. The reaction can become vigorous, so be prepared to remove the heat source temporarily. Continuous stirring is essential.[6]

-

Heat the mixture for approximately 15 hours, at which point the evolution of gases (HCl and SO₂) will slow.[6]

-

Add an additional 400 cc of dry benzene and continue heating for about 5 more hours, or until gas evolution ceases.[6]

-

Filter the hot mixture with suction to remove the solid ammonium chloride byproduct. Wash the solid with 100 cc of hot benzene.[6]

-

Combine the filtrate and washings. Distill off approximately 300 cc of benzene.[6]

-

Cool the concentrated solution in an ice bath to crystallize the this compound.[6]

-

Decant the mother liquor. The resulting crystals are the crude product, typically melting at 121–123 °C.[6]

-

A second crop of crystals can be obtained by distilling the solvent from the mother liquor and then distilling the residue under reduced pressure.[6]

| Reactant/Product | Molar Mass ( g/mol ) | Amount (g) | Moles | Solvent/Reagent | Volume/Amount | Yield |

| Acid Ammonium o-Sulfobenzoate | 219.20 | 219 | 1.0 | Thionyl Chloride | 145 g (1.22 mol) | |

| This compound | 184.17 | 118-121 | 0.64-0.66 | Dry Benzene | ~700 cc | 64-66% |

Purification of this compound

The crude product obtained from the synthesis can be purified to a higher grade by recrystallization or vacuum distillation.[5][6] The choice of method depends on the desired purity and the nature of the impurities.

Purification Workflow

Caption: Purification workflows for this compound.

Experimental Protocol: Recrystallization

This method is effective for removing impurities and achieving a product with a sharp melting point.

Materials & Equipment:

-

Crude this compound

-

Dry benzene

-

Erlenmeyer flask

-

Heating source

-

Ice bath

-

Filtration apparatus

Procedure:

-

Dissolve the crude this compound (m.p. 121–123 °C) in three times its weight of dry benzene in a flask.[6]

-

Heat the mixture gently to ensure complete dissolution.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by suction filtration.

-

Dry the crystals thoroughly. The resulting product should have a melting point of 126–127 °C.[6]

Experimental Protocol: Vacuum Distillation

Distillation under reduced pressure is particularly useful for purifying darker, discolored batches of the crude product.[6]

Materials & Equipment:

-

Distillation apparatus suitable for vacuum

-

Vacuum source

-

Heating bath (e.g., metal bath)

-

Crude this compound

Procedure:

-

Place the crude anhydride into a distillation flask.

-

Assemble the vacuum distillation apparatus.

-

Heat the flask using a metal bath while reducing the pressure.

-

Collect the fraction that distills at 184–186 °C under a pressure of 18 mmHg.[5][6]

-

The distillate will solidify upon cooling to a pure crystalline mass.[5]

Safety and Handling

This compound is classified as a moderately hazardous chemical.[4] It is an irritant, causing skin and serious eye irritation.[9] Appropriate personal protective equipment, including gloves and eye protection, should be worn during handling.[9] All procedures should be carried out in a well-ventilated fume hood.[6] The compound is sensitive to moisture and should be stored in a cool, dry place in a tightly sealed container.[4][5] The synthesis involves thionyl chloride, which is corrosive and reacts with water to release toxic gases, and benzene, which is a known carcinogen; extreme caution must be exercised when handling these reagents.

References

- 1. pschemicals.com [pschemicals.com]

- 2. This compound CAS#: 81-08-3 [amp.chemicalbook.com]

- 3. CAS 81-08-3: 2-Sulfobenzoic acid cyclic anhydride [cymitquimica.com]

- 4. Page loading... [guidechem.com]

- 5. This compound | 81-08-3 [m.chemicalbook.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. scbt.com [scbt.com]

- 8. 2-Sulfobenzoic acid cyclic anhydride technical grade, 90 81-08-3 [sigmaaldrich.com]

- 9. merckmillipore.com [merckmillipore.com]

An In-depth Technical Guide to 2-Sulfobenzoic Anhydride (CAS Number 81-08-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Sulfobenzoic anhydride, a versatile reagent with significant applications in organic synthesis, analytical chemistry, and as a precursor for various bioactive molecules. This document details its chemical and physical properties, synthesis, and key applications, with a focus on its relevance to drug discovery and development.

Core Properties of this compound

This compound, also known as o-sulfobenzoic anhydride, is a cyclic anhydride of 2-sulfobenzoic acid.[1][2] It is a white to off-white crystalline solid at room temperature and possesses a faint sulfonic acid odor.[1][2] Its structure, featuring a strained five-membered ring containing a mixed anhydride of a carboxylic acid and a sulfonic acid, makes it a highly reactive molecule.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| CAS Number | 81-08-3 | [1][3] |

| Molecular Formula | C₇H₄O₄S | [3][4] |

| Molecular Weight | 184.17 g/mol | [3][4] |

| Appearance | White to off-white crystalline powder/granules | [1][2] |

| Melting Point | 116-124 °C | [5] |

| Boiling Point | 184-186 °C at 18 mmHg | [5] |

| Solubility | Soluble in toluene, acetone, ethanol; sparingly soluble in water (hydrolyzes) | [1][5] |

| Sensitivity | Moisture sensitive | [5] |

Table 2: Spectroscopic Data for this compound

| Spectrum | Key Peaks/Shifts | References |

| ¹H NMR (DMSO-d₆) | Signals in the aromatic region | [6] |

| ¹³C NMR (CDCl₃) | Carbonyl C: ~155.71 ppm; Aromatic C's: ~129-144 ppm | [7][8] |

| IR (KBr, cm⁻¹) | ~1800 (C=O stretch), ~1530, ~1340, ~1190, ~1040, ~1010 | [7][9] |

Synthesis of this compound

The most common laboratory-scale synthesis of this compound involves the dehydration of 2-sulfobenzoic acid or its salts.[1][2] A well-established method utilizes thionyl chloride as the dehydrating agent.

This protocol is adapted from Organic Syntheses.[10]

Materials:

-

Acid ammonium o-sulfobenzoate

-

Dry benzene

-

Thionyl chloride

Procedure:

-

In a flask equipped with a mechanical stirrer, separatory funnel, and reflux condenser, place 1 mole of finely powdered acid ammonium o-sulfobenzoate and 200 mL of dry benzene.

-

With stirring, add 1.22 moles of thionyl chloride.

-

Gently warm the mixture on a steam bath with continuous stirring. The reaction evolves hydrogen chloride and sulfur dioxide.

-

After approximately 15 hours, the gas evolution will slow. Add an additional 400 mL of dry benzene and continue heating until gas evolution ceases (about 5 more hours).

-

Filter the hot mixture to remove ammonium chloride. Wash the solid with hot benzene.

-

Combine the filtrates and distill off approximately 300 mL of benzene.

-

Cool the remaining solution in an ice bath to crystallize the this compound.

-

The crude product can be further purified by recrystallization from dry benzene.

Caption: Workflow for the synthesis of this compound.

Applications in Drug Development and Research

This compound is a pivotal starting material and reagent in several areas relevant to drug development.

The primary application of this compound in medicinal chemistry is as a precursor for the synthesis of sulfonamides.[1] The anhydride ring readily opens upon reaction with amines to form a stable sulfonamide bond. This class of drugs has a wide range of therapeutic applications.

General Reaction Scheme: this compound reacts with a primary or secondary amine (R-NH₂) to yield an o-carboxybenzenesulfonamide. Depending on the target molecule, the carboxylic acid group can be retained or removed in subsequent steps.

Caption: General synthesis of sulfonamides from this compound.

Biological Activity of Sulfonamide Derivatives:

-

Antibacterial Agents: Sulfonamides are structural analogs of para-aminobenzoic acid (PABA) and act as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[11] This inhibition halts bacterial growth.

-

Anti-inflammatory Agents: Certain sulfonamides, such as Celecoxib, are selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory pathways.

-

Other Therapeutic Areas: Sulfonamide derivatives are also used as diuretics, anticonvulsants, and hypoglycemic agents.

Caption: Inhibition of the bacterial folic acid pathway by sulfonamides.

Table 3: Examples of Sulfonamide Drugs and their Biological Targets

| Drug | Therapeutic Class | Primary Target | Representative IC₅₀ |

| Sulfadiazine | Antibacterial | Dihydropteroate Synthase (DHPS) | 7.13 µg/mL (vs. DHPS) |

| Celecoxib | Anti-inflammatory (NSAID) | Cyclooxygenase-2 (COX-2) | 40 nM (vs. COX-2) |

| Hydrochlorothiazide | Diuretic | Na⁺-Cl⁻ symporter in the distal convoluted tubule | Not applicable |

| Glibenclamide | Antidiabetic | ATP-sensitive potassium channels in pancreatic β-cells | Not applicable |

The reactivity of this compound makes it an excellent derivatizing agent for enhancing the detection of certain analytes in mass spectrometry. It reacts with hydroxyl and amino groups to introduce a sulfonic acid moiety, which improves ionization efficiency in electrospray ionization (ESI).[1]

This protocol is adapted from a method for the derivatization of phenols for MALDI-MS, which is also applicable to LC/ESI-MS.

Materials:

-

Phenolic analyte (e.g., 4-phenylphenol)

-

This compound (SBA)

-

4-Dimethylaminopyridine (DMAP)

-

Acetonitrile (ACN)

Procedure:

-

Prepare a solution of the phenolic analyte, a 10-fold molar excess of SBA, and a catalytic amount of DMAP (e.g., 1% w/w of the analyte) in ACN.

-

Allow the reaction to proceed at room temperature for 1 hour, followed by heating at 80°C for 2 hours.

-

After the reaction, dilute the mixture with an appropriate solvent (e.g., ACN/H₂O, 20:80, v/v) for HPLC analysis.

-

Analyze the derivatized sample by HPLC with UV or mass spectrometric detection. The derivatized phenol will have an increased mass corresponding to the addition of a sulfobenzoyl group and will exhibit enhanced signal intensity in negative ion mode ESI-MS.

Caption: Workflow for derivatization of analytes for LC-MS analysis.

Anhydrides, such as this compound, can be used to modify the primary amino groups of lysine residues in proteins. This reaction, known as acylation, converts the positively charged amino group into a neutral or, in this case, negatively charged group (due to the sulfonic acid moiety). This can be used to alter a protein's isoelectric point, solubility, and to block specific sites from enzymatic cleavage (e.g., by trypsin).

General Protocol for Protein Modification:

-

Dissolve the protein in a suitable buffer at a slightly alkaline pH (e.g., pH 8-9) to ensure the lysine amino groups are deprotonated and nucleophilic.

-

Prepare a stock solution of this compound in an organic solvent miscible with the buffer (e.g., DMSO).

-

Add the anhydride solution to the protein solution in small aliquots with gentle stirring. The reaction is typically rapid.

-

Monitor the extent of modification using techniques such as mass spectrometry or SDS-PAGE.

-

Remove excess reagent by dialysis or size-exclusion chromatography.

While specific protocols are proprietary or less common, the chemical reactivity of this compound makes it suitable as a component in histological staining and as an intermediate in dye synthesis. In histology, it could be used to covalently attach to tissue components, enhancing stain retention. Its structural similarity to phthalic anhydride suggests its potential as a precursor for sulfonephthalein dyes, analogous to the synthesis of phenolphthalein.

Safety and Handling

This compound is a moderately hazardous chemical.[1] It is an irritant to the skin, eyes, and respiratory system.[1] Due to its reactivity with water, it should be handled in a dry environment and stored in a tightly sealed container in a cool, dry place.[1][5] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound.

Conclusion

This compound (CAS 81-08-3) is a highly versatile and reactive compound with significant utility for researchers in chemistry and drug development. Its role as a key building block for a wide array of sulfonamide drugs, coupled with its applications as a derivatizing agent for sensitive analytical techniques and in bioconjugation, underscores its importance. A thorough understanding of its properties, synthesis, and reactivity allows scientists to leverage this powerful reagent in the creation of novel therapeutics and advanced analytical methods.

References

- 1. A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Modification of lysyl side chains using succinic anhydride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dihydropteroate synthase inhibitor [medbox.iiab.me]

- 4. Inhibition of Dihydropteroate Synthetase from Escherichia coli by Sulfones and Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Biological Stain Commission - FAQ about staining, histotechnology etc [publish.uwo.ca]

- 7. Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 9. What is Histology: The Histology Guide [histology.leeds.ac.uk]

- 10. tcichemicals.com [tcichemicals.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical Properties of 2-Sulfobenzoic Anhydride

This technical guide provides a comprehensive overview of the physical properties of 2-sulfobenzoic anhydride, with a specific focus on its melting and boiling points. The information is intended for researchers, scientists, and professionals in drug development who require precise data and methodologies for the characterization of this compound.

Physical Properties of this compound

This compound, with the CAS number 81-08-3, is a white to off-white or cream-colored crystalline powder.[1][2][3] It is a cyclic anhydride derived from 2-sulfobenzoic acid and is utilized in organic synthesis.[4] The compound is sensitive to moisture and should be stored in a dry environment.[1]

The melting and boiling points of this compound can vary depending on the purity of the sample and the experimental conditions under which they are measured. The following table summarizes the reported values from various sources.

| Physical Property | Value | Notes | Source(s) |

| Melting Point | 116-122 °C | [5] | |

| 116 °C | Technical grade, 90% | [6] | |

| 119.5-128.5 °C | ≥92.0 to ≤108.0% purity | [2] | |

| 121–123 °C | Purified product | [7] | |

| 123.0 to 128.0 °C | >97.0% purity | [8] | |

| 125 °C | [9] | ||

| 129.5 °C | [4] | ||

| 180-182 °C | |||

| Boiling Point | 184-186 °C | at 18 mmHg | [6][10][11] |

| 315 °C | [5] | ||

| 360-370 °C | [1] |

Experimental Protocols

Detailed experimental protocols for the determination of melting and boiling points are crucial for obtaining reproducible results. While many commercial sources list these physical properties, they often do not provide the specific methodologies used. However, established laboratory procedures for synthesis and purification can provide insight into the conditions under which these values are obtained.

A common method for the preparation of this compound involves the reaction of the corresponding acid with a dehydrating agent. A detailed procedure is available in "Organic Syntheses".

Procedure:

-

A mixture of the starting material is heated on a steam bath with continuous stirring.

-

After the initial reaction, additional dry benzene is added, and heating is continued until the evolution of gases ceases.

-

The hot mixture is filtered to remove solid byproducts.

-

The filtrate is partially distilled to remove some of the solvent and then cooled in an ice bath to induce crystallization of the this compound.

-

The crystallized product is separated from the mother liquor.

-

The obtained solid is heated until it completely melts, and any remaining solvent is removed under reduced pressure. The molten product is then cooled to solidify.[7]

The melting point is a key indicator of purity. For a purified substance like this compound, a sharp melting range is expected.

General Protocol:

-

A small amount of the dried, crystalline this compound is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range. The product obtained from the "Organic Syntheses" protocol has a reported melting point of 121–123 °C.[7]

Due to the relatively high boiling point of this compound and its potential for decomposition at atmospheric pressure, the boiling point is typically determined under reduced pressure (vacuum distillation).

Protocol for Vacuum Distillation:

-

The crude or purified this compound is placed in a distillation flask suitable for vacuum distillation.

-

The apparatus is connected to a vacuum pump, and the pressure is reduced to a stable value (e.g., 18 mmHg).

-

The flask is heated, and the temperature of the vapor that distills is recorded as the boiling point at that specific pressure. The reported boiling point at 18 mmHg is 184–186 °C.[6][7][10]

Visualizations

The following diagram illustrates the general workflow for the synthesis, purification, and subsequent determination of the melting and boiling points of this compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound, 94% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. CAS 81-08-3: 2-Sulfobenzoic acid cyclic anhydride [cymitquimica.com]

- 4. Buy this compound | 81-08-3 [smolecule.com]

- 5. 2-Sulfobenzoic acid cyclic anhydride(81-08-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. 2-スルホ安息香酸 環状無水物 technical grade, 90% | Sigma-Aldrich [sigmaaldrich.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. This compound | 81-08-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 9. This compound 97.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 10. This compound | 81-08-3 [m.chemicalbook.com]

- 11. This compound | 81-08-3 [chemicalbook.com]

An In-depth Technical Guide to the Reactivity of 2-Sulfobenzoic Anhydride with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Sulfobenzoic anhydride, a cyclic anhydride bearing a sulfonic acid group, is a versatile reagent in organic synthesis. Its unique structural features, combining the reactivity of a carboxylic anhydride with the properties imparted by the strongly electron-withdrawing sulfo group, lead to distinct reactivity patterns with a variety of nucleophiles. This technical guide provides a comprehensive overview of the reactivity of this compound with key nucleophiles, including amines, alcohols, and thiols. It details reaction mechanisms, regioselectivity, and provides available quantitative data and experimental protocols. The strategic use of this reagent in the synthesis of sulfonamides, esters, and other valuable organic molecules is also discussed, with a particular focus on its applications in pharmaceutical and materials science.

Introduction

This compound (also known as o-sulfobenzoic anhydride) is a white to off-white crystalline solid.[1] It is characterized by a five-membered ring containing both a carboxylic anhydride and a sulfonic anhydride moiety, although it is formally named as a cyclic anhydride of 2-sulfobenzoic acid.[1][2] This structure confers a high degree of reactivity, making it a powerful acylating agent.[3] The presence of the sulfonic acid group significantly influences its solubility, reactivity, and the properties of its derivatives, rendering it a valuable building block in various fields, including the synthesis of dyes, surfactants, and pharmaceuticals.[1][3] This guide will delve into the core principles governing its reactions with common nucleophiles.

General Reactivity and Regioselectivity

The reactivity of this compound is dominated by nucleophilic acyl substitution at the carbonyl carbon. The general mechanism involves the attack of a nucleophile on one of the carbonyl groups, leading to the formation of a tetrahedral intermediate. This is followed by the collapse of the intermediate and the departure of the carboxylate leaving group, resulting in the acylated nucleophile.[4]

A key aspect of the reactivity of this compound is the regioselectivity of the nucleophilic attack. The molecule presents two potential electrophilic centers: the carbonyl carbon and the sulfur atom of the sulfo group. Experimental evidence suggests that nucleophilic attack predominantly occurs at the carbonyl carbon. This preference is attributed to the significant steric hindrance around the sulfur atom, which is shielded by the two oxygen atoms of the sulfonyl group, making the carbonyl carbon the more accessible electrophilic site.

Reactions with Nucleophiles

Reaction with Amines (Aminolysis)

The reaction of this compound with primary and secondary amines is a well-established method for the synthesis of 2-sulfamoylbenzamides and related compounds.

-

Primary Amines: With primary amines, this compound undergoes a ring-opening reaction to form 2-(carbamoyl)benzenesulfonic acids. The reaction proceeds via a nucleophilic acyl substitution mechanism where the amine attacks the carbonyl carbon. The resulting product is often obtained as a salt with an excess of the amine, given the acidic nature of the sulfonic acid group.

-

Secondary Amines: Secondary amines react in a similar fashion to yield N,N-disubstituted 2-sulfamoylbenzamides.

Table 1: Reaction of this compound with Amines

| Nucleophile | Product | Yield (%) | Conditions | Reference |

| Primary Aromatic Amines | Salts of 2-[(aryl amino)-carbonyl] benzene sulfonic acid | Not specified | Reflux with excess amine | [5] |

| Secondary Amines | N,N-disubstituted 2-sulfamoylbenzamides | Not specified | General reaction | [5] |

Experimental Protocol: Synthesis of 2-((Aryl)carbamoyl)benzenesulfonic Acid

A general procedure involves the reaction of one mole of this compound with two or more moles of a primary arylamine. The reaction mixture is typically refluxed in a suitable solvent. The product, a salt of the corresponding 2-((aryl)carbamoyl)benzenesulfonic acid, often precipitates from the reaction mixture upon cooling and can be purified by recrystallization.

References

- 1. Direct Synthesis of Thioesters from Feedstock Chemicals and Elemental Sulfur [organic-chemistry.org]

- 2. 2-Sulfobenzoic acid cyclic anhydride [webbook.nist.gov]

- 3. Page loading... [guidechem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 23.3. Reactions of amines | Organic Chemistry II [courses.lumenlearning.com]

A Comprehensive Technical Guide to the Solubility of 2-Sulfobenzoic Anhydride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of 2-sulfobenzoic anhydride, a key intermediate in various chemical syntheses. This document compiles available quantitative and qualitative solubility data, outlines detailed experimental protocols for solubility determination, and presents visual workflows to aid in experimental design.

Quantitative Solubility Data

The solubility of this compound has been reported in several common organic solvents. The available quantitative and qualitative data are summarized in the table below. It is important to note that comprehensive quantitative data across a wide range of solvents and temperatures is not extensively available in published literature. The data presented here is based on information from chemical suppliers and databases.

| Organic Solvent | Chemical Formula | Polarity Index | Solubility ( g/100 mL) | Temperature (°C) | Observations |

| Methanol | CH₃OH | 5.1 | 5 | Not Specified | Soluble |

| Ethanol | C₂H₅OH | 4.3 | 5 | Not Specified | Soluble[1] |

| Acetone | C₃H₆O | 5.1 | Soluble | Not Specified | Readily dissolves[1] |

| Toluene | C₇H₈ | 2.4 | Soluble | Not Specified | Soluble[2][3] |

Experimental Protocols for Solubility Determination

A precise determination of the solubility of this compound in various organic solvents is crucial for its application in synthesis and formulation. Below are detailed methodologies for determining solubility, which can be adapted by researchers. The protocol described is a spectroscopic method, which is well-suited for compounds like this compound that possess a chromophore.

General Experimental Workflow

The following diagram illustrates a typical workflow for the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of this compound.

Detailed Methodology: Isothermal Shake-Flask Method with UV-Vis Spectroscopic Quantification

This method involves creating a saturated solution of this compound at a constant temperature and then measuring its concentration using UV-Vis spectroscopy.

Materials:

-

This compound (purity >99%)

-

Selected organic solvents (analytical grade)

-

Volumetric flasks and pipettes

-

Scintillation vials or sealed flasks

-

Thermostatically controlled shaker or water bath

-

Syringe filters (Teflon or other solvent-compatible material, 0.22 µm)

-

UV-Vis spectrophotometer and quartz cuvettes

Procedure:

-

Preparation of Standard Solutions:

-

Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in the chosen organic solvent.

-

From the stock solution, prepare a series of standard solutions of decreasing concentrations by serial dilution. These will be used to generate a calibration curve.

-

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials each containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the solutions to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, stop the agitation and allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.

-

Dilute the filtered, saturated solution with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.

-

-

UV-Vis Spectroscopic Analysis:

-

Measure the absorbance of the standard solutions and the diluted sample solutions at the wavelength of maximum absorbance (λmax) for this compound in the respective solvent.

-

Use the pure solvent as a blank.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the absorbance of the standard solutions against their known concentrations.

-

Determine the concentration of this compound in the diluted sample solution using the equation of the line from the calibration curve.

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in that solvent at the specified temperature.

-

Logical Relationships in Solubility Determination

The accurate determination of solubility relies on a series of logical steps and considerations, as depicted in the diagram below.

Caption: Logical flow for the determination of solubility.

This guide provides a foundational understanding of the solubility of this compound in organic solvents. For precise applications, it is recommended that researchers determine the solubility in their specific solvent systems and conditions using the detailed protocols provided.

References

An In-depth Technical Guide on the Mechanism of Action of 2-Sulfobenzoic Anhydride in Acylation Reactions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of 2-sulfobenzoic anhydride in acylation reactions. It is designed to furnish researchers, scientists, and drug development professionals with a detailed understanding of the underlying principles, experimental evidence, and practical applications of this versatile reagent.

Core Concepts: Acylation and the Role of this compound

Acylation is a fundamental chemical transformation in organic synthesis that involves the introduction of an acyl group (R-C=O) into a molecule. Acid anhydrides are common acylating agents, reacting with a variety of nucleophiles such as alcohols, amines, and phenols to form esters, amides, and phenyl esters, respectively.

This compound, also known as o-sulfobenzoic anhydride, is a unique bifunctional reagent. Its structure incorporates both a highly reactive anhydride moiety and a strongly acidic sulfonic acid group in an ortho position on the benzene ring. This distinct arrangement is key to its reactivity and mechanism of action in acylation reactions.

Mechanism of Action in Acylation Reactions

The acylation of nucleophiles by this compound proceeds via a nucleophilic acyl substitution mechanism. The reaction is initiated by the attack of the nucleophile (e.g., an alcohol, amine, or phenol) on one of the carbonyl carbons of the anhydride. This leads to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, resulting in the cleavage of the C-O-S bond and the formation of the acylated product and 2-sulfobenzoic acid as a byproduct.

Nucleophilic Attack at the Carbonyl Carbon

Studies have shown that the nucleophilic attack preferentially occurs at the carbonyl carbon rather than the sulfur atom of the sulfonyl group. This regioselectivity is attributed to the steric hindrance imposed by the two oxygen atoms of the sulfone group, which shields the sulfur atom from the approaching nucleophile.[1]

The Role of the ortho-Sulfonic Acid Group: Neighboring Group Participation

A critical aspect of the mechanism of this compound is the potential for the ortho-sulfonic acid group to act as an intramolecular catalyst through a phenomenon known as neighboring group participation (NGP).[2][3] NGP refers to the interaction of a reaction center with a functional group within the same molecule, which can lead to an increased reaction rate and influence the stereochemistry of the product.[2][3][4]

In the context of acylation with this compound, the sulfonic acid group is hypothesized to facilitate the reaction in two primary ways:

-

Proton Donation: The acidic proton of the sulfonic acid group can protonate the carbonyl oxygen of the anhydride, increasing its electrophilicity and making it more susceptible to nucleophilic attack.

-

Stabilization of the Transition State: The sulfonate group can stabilize the developing positive charge in the transition state through electrostatic interactions or by forming a transient cyclic intermediate. This lowers the activation energy of the reaction, thereby accelerating its rate.

The general mechanism involving neighboring group participation can be visualized as a two-step process where the neighboring group first acts as an internal nucleophile to displace the leaving group, forming a cyclic intermediate. This intermediate is then opened by the external nucleophile. This double inversion process results in an overall retention of configuration at the reaction center.[4]

Experimental Protocols and Data

While the concept of neighboring group participation by the sulfonic acid group is plausible, detailed kinetic and computational studies specifically on this compound are limited in the publicly available literature. However, we can draw upon established procedures for acylation reactions using other anhydrides and adapt them for this compound, keeping in mind its unique properties.

General Procedure for the Acylation of an Amine

The following is a general protocol for the acylation of an aromatic amine, such as aniline, which can be adapted for other amines.

Materials:

-

Aniline (or other amine)

-

This compound

-

Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Base (e.g., Pyridine or Triethylamine, optional, to neutralize the sulfonic acid byproduct)

Procedure:

-

Dissolve the amine in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

-

In a separate flask, dissolve this compound (typically 1.0-1.2 equivalents) in the same anhydrous solvent.

-

Slowly add the this compound solution to the stirred amine solution at room temperature or 0 °C, depending on the reactivity of the amine.

-

If a base is used, it can be added to the reaction mixture prior to the addition of the anhydride.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture can be worked up by washing with a dilute acid (to remove excess amine and base), followed by a saturated sodium bicarbonate solution (to remove the 2-sulfobenzoic acid byproduct), and finally with brine.

-

The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude acylated product.

-

The crude product can be purified by recrystallization or column chromatography.

Quantitative Data

Quantitative data for acylation reactions using this compound is not extensively tabulated in the literature. However, based on analogous reactions with other anhydrides, yields are generally expected to be good to excellent, depending on the substrate and reaction conditions. The table below provides a template for recording and comparing such data.

| Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Aniline | Dichloromethane | 25 | 2 | Data not available | |

| Benzyl Alcohol | Tetrahydrofuran | 25 | 4 | Data not available | |

| Phenol | Pyridine | 50 | 6 | Data not available |

Researchers are encouraged to populate this table with their own experimental findings to build a comprehensive dataset.

Conclusion

This compound is a highly effective acylating agent whose reactivity is modulated by the presence of an ortho-sulfonic acid group. The mechanism of acylation follows a nucleophilic acyl substitution pathway, with the reaction rate and outcome likely influenced by neighboring group participation from the sulfonic acid moiety. This intramolecular catalysis is thought to proceed by increasing the electrophilicity of the carbonyl group and stabilizing the transition state.

While detailed mechanistic and quantitative studies are still needed to fully elucidate the intricacies of its action, the provided conceptual framework and general experimental protocols offer a solid foundation for the application of this compound in the synthesis of a wide range of acylated compounds, which are of significant interest in the fields of medicinal chemistry and materials science. Further research in this area is warranted to unlock the full potential of this unique bifunctional reagent.

References

Spectroscopic Characterization of 2-Sulfobenzoic Anhydride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-sulfobenzoic anhydride (CAS No: 81-08-3), a key intermediate in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The empirical formula for this compound is C₇H₄O₄S, with a molecular weight of 184.17 g/mol .[1] Spectroscopic analysis is crucial for the structural confirmation and purity assessment of this compound. The key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry are summarized in the tables below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

The proton NMR spectrum of this compound exhibits signals in the aromatic region, consistent with its substituted benzene ring structure.

| Chemical Shift (ppm) | Description |

| 7.872 | Aromatic Proton |

| 7.708 | Aromatic Proton |

| 7.56 | Aromatic Proton |

| 7.51 | Aromatic Proton |

| Solvent: DMSO-d₆, Instrument: 400 MHz |

¹³C NMR Data

The carbon-13 NMR spectrum provides insight into the carbon framework of the molecule. The following data has been reported for this compound in Acetone-D6.

| Chemical Shift (ppm) | Assignment |

| 163.2 | Carbonyl Carbon (C=O) |

| 146.1 | Aromatic Carbon (C-SO₂) |

| 136.4 | Aromatic Carbon |

| 133.0 | Aromatic Carbon |

| 129.7 | Aromatic Carbon |

| 128.5 | Aromatic Carbon |

| 121.9 | Aromatic Carbon |

| Solvent: Acetone-D₆ |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by strong absorptions corresponding to the anhydride and sulfonyl functional groups.

| Frequency (cm⁻¹) | Bond Vibration | Functional Group |

| ~1800 | C=O stretch (asymmetric) | Anhydride |

| ~1750 | C=O stretch (symmetric) | Anhydride |

| ~1380 | S=O stretch (asymmetric) | Sulfonyl |

| ~1190 | S=O stretch (symmetric) | Sulfonyl |

| ~1250 | C-O-C stretch | Anhydride |

| ~1080 | S-O stretch | Sulfonyl |

| 3100-3000 | C-H stretch | Aromatic |

| 1600-1450 | C=C stretch | Aromatic Ring |

| Sample Preparation: KBr Pellet |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound shows a distinct fragmentation pattern, with the molecular ion peak observed at m/z 184.

| m/z | Relative Intensity (%) | Putative Fragment |

| 184 | 32.8 | [M]⁺ (Molecular Ion) |

| 120 | 45.5 | [M - SO₂]⁺ |

| 104 | 100.0 | [M - SO₃]⁺ |

| 92 | 16.2 | [C₆H₄O]⁺ |

| 76 | 93.7 | [C₆H₄]⁺ |

| 50 | 48.4 | [C₄H₂]⁺ |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are intended as a general guide and may be adapted based on the specific instrumentation available.

NMR Spectroscopy Protocol

¹H and ¹³C NMR

-

Sample Preparation:

-

Accurately weigh 10-20 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or Acetone-D₆) in a clean, dry vial.

-

Filter the solution through a pipette with a cotton or glass wool plug into a standard 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer acquisition time are generally required.

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

-

Infrared (IR) Spectroscopy Protocol

KBr Pellet Method

-

Sample Preparation:

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer a portion of the powder into a pellet-forming die.

-

Apply pressure using a hydraulic press to form a thin, transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Mass Spectrometry Protocol

Electron Ionization (EI) Method

-

Sample Introduction:

-

Introduce a small amount of the solid this compound sample into the mass spectrometer via a direct insertion probe.

-

Gently heat the probe to volatilize the sample into the ion source.

-

-

Ionization and Analysis:

-

In the ion source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), leading to the formation of a molecular ion and various fragment ions.

-

The positively charged ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion.

-

-

Data Interpretation:

-

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

-

The peak with the highest m/z value often corresponds to the molecular ion, providing the molecular weight of the compound.

-

The fragmentation pattern provides valuable information about the structure of the molecule.

-

Data Interpretation and Structural Elucidation

The combined spectroscopic data provides a complete picture for the structural confirmation of this compound. The following diagram illustrates the logical workflow of using these techniques for structural elucidation.

Caption: Workflow for the structural elucidation of this compound.

References

The Serendipitous Discovery and Chemical History of o-Sulfobenzoic Acid Anhydride

A pivotal intermediate in the journey to the first artificial sweetener, o-sulfobenzoic acid anhydride, holds a significant place in the annals of organic chemistry. Its discovery is intrinsically linked to the celebrated, albeit contentious, synthesis of saccharin by Ira Remsen and Constantin Fahlberg in the late 19th century. This technical guide delves into the historical context of its discovery, early synthesis, and the experimental protocols that defined its emergence as a key chemical entity.

The story of o-sulfobenzoic acid anhydride begins not with a direct quest for its synthesis, but as a byproduct in the groundbreaking work on the oxidation of o-toluenesulfonamide. In 1879, working in Ira Remsen's laboratory at Johns Hopkins University, Constantin Fahlberg was investigating the oxidation of this coal tar derivative. This research famously led to the accidental discovery of saccharin, a substance hundreds of times sweeter than sugar.[1][2][3] Their seminal paper, "Über die Oxydation des Orthotoluolsulfamids" (On the Oxidation of o-Toluenesulfonamide), published in Berichte der deutschen chemischen Gesellschaft, detailed the formation of what they termed "anhydroorthosulfamine benzoic acid" (saccharin).[1][2] In this process, o-sulfobenzoic acid was formed as a co-product.

While the 1879 publication marked the first instance of the formation of the parent acid, the deliberate synthesis and characterization of o-sulfobenzoic acid anhydride followed a decade later. In 1889, two separate papers, one by Remsen and Dohme in the American Chemical Journal and another by Fahlberg and Barge in Berichte der deutschen chemischen Gesellschaft, described methods for the preparation of the anhydride.[4] These early methods laid the foundation for the various synthetic routes that are still referenced today.

Early Synthetic Approaches and Experimental Protocols

The late 19th and early 20th centuries saw the development of several key methods for the synthesis of o-sulfobenzoic acid anhydride. These historical protocols, while foundational, often involved harsh reagents and conditions.

Synthesis from o-Sulfobenzoic Acid with Phosphorus Pentoxide

One of the earliest methods involved the dehydration of o-sulfobenzoic acid by heating it with a strong dehydrating agent, phosphorus pentoxide.[4]

Experimental Protocol:

A mixture of o-sulfobenzoic acid and phosphorus pentoxide is gently heated. The o-sulfobenzoic acid anhydride is then isolated from the reaction mixture, often through distillation or recrystallization. The reaction proceeds via the removal of a molecule of water from the carboxylic acid and sulfonic acid moieties, leading to the formation of the cyclic anhydride.

Synthesis from Potassium o-Sulfobenzoate with Phosphorus Pentachloride

Another early method utilized the potassium salt of o-sulfobenzoic acid and phosphorus pentachloride.[4]

Experimental Protocol:

Potassium o-sulfobenzoate is treated with phosphorus pentachloride and gently warmed. The reaction yields o-sulfobenzoic acid anhydride, which can then be purified. This method leverages the reactivity of the acid salt to facilitate the cyclization reaction.

Modern and Refined Synthesis: The Organic Syntheses Approach

A more detailed and refined procedure for the synthesis of o-sulfobenzoic acid anhydride is provided in Organic Syntheses. This method, a modification of the work by White and Acree, utilizes the acid ammonium salt of o-sulfobenzoic acid and thionyl chloride.[4]

Experimental Protocol:

-

Reaction Setup: In a flask equipped with a stirrer, reflux condenser, and dropping funnel, place finely powdered acid ammonium o-sulfobenzoate and dry benzene.

-

Addition of Thionyl Chloride: Add thionyl chloride to the stirred mixture.

-

Heating and Reflux: Gently warm the mixture on a steam bath to initiate the reaction, which evolves hydrogen chloride and sulfur dioxide. Continue heating under reflux for several hours until the evolution of gas ceases.

-

Workup: Filter the hot mixture to remove ammonium chloride. The filtrate, containing the o-sulfobenzoic acid anhydride, is then concentrated by distillation.

-

Isolation and Purification: Upon cooling the concentrated solution, o-sulfobenzoic acid anhydride crystallizes. The product can be further purified by recrystallization from a suitable solvent like dry benzene or by vacuum distillation.[4]

Quantitative Data from Historical and Modern Syntheses

The following table summarizes key quantitative data from various synthetic methods for o-sulfobenzoic acid anhydride.

| Starting Material | Reagents | Reported Yield | Melting Point (°C) | Distillation Point (°C/mmHg) | Reference |

| Acid ammonium o-sulfobenzoate | Thionyl chloride, Benzene | 64-66% | 121–123 (crude), 126–127 (recrystallized) | 184–186/18 | Organic Syntheses[4] |

| o-Sulfobenzoic acid | Phosphorus pentoxide | Not specified | Not specified | Not specified | Remsen and Dohme, 1889[4] |

| Neutral potassium o-sulfobenzoate | Phosphorus pentachloride | Not specified | Not specified | Not specified | Fahlberg and Barge, 1889[4] |

| Acid potassium o-sulfobenzoate | Phosphorus pentachloride | Not specified | Not specified | Not specified | Sohon, 1898[4] |

| Acid potassium o-sulfobenzoate | Thionyl chloride | Not specified | Not specified | Not specified | Cobb, 1906[4] |

Visualizing the Synthetic Pathway

The relationship between the oxidation of o-toluenesulfonamide and the formation of both saccharin and o-sulfobenzoic acid is a key aspect of this history. The following diagram illustrates this pivotal reaction pathway.

This diagram illustrates the workflow from the initial oxidation of o-toluenesulfonamide to the formation of an intermediate that can then lead to either the intramolecular cyclization to form saccharin or hydrolysis to yield o-sulfobenzoic acid, the precursor to the anhydride.

Conclusion

The discovery and history of o-sulfobenzoic acid anhydride are a testament to the often-unpredictable path of scientific inquiry. Born from the same series of experiments that yielded the revolutionary artificial sweetener saccharin, the anhydride quickly became a valuable chemical intermediate in its own right. The early synthetic methods, though rudimentary by modern standards, established the fundamental chemistry for its preparation. Today, o-sulfobenzoic acid anhydride continues to be a relevant compound in organic synthesis, serving as a precursor for various dyes and other complex organic molecules, a legacy that began with a serendipitous observation in a 19th-century laboratory.

References

An In-depth Technical Guide to 2-Sulfobenzoic Anhydride for Researchers and Drug Development Professionals

Introduction

2-Sulfobenzoic anhydride (CAS No. 81-08-3), a cyclic anhydride of 2-sulfobenzoic acid, is a versatile reagent in organic synthesis and various biochemical applications. This whitepaper serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, providing detailed information on its synonyms, chemical and physical properties, synthesis protocols, and key applications. The document also clarifies its role, or lack thereof, in biological signaling pathways and presents its chemical reactivity and synthesis workflow through detailed diagrams.

Nomenclature and Synonyms

This compound is known by a variety of names in chemical literature and commercial catalogs. A comprehensive list of its synonyms is provided in Table 1 for easy reference and to aid in literature searches.

Table 1: Synonyms and Identifiers for this compound

| Synonym | Identifier |

| 2-Sulfobenzoic acid cyclic anhydride | Common Name |

| o-Sulfobenzoic anhydride | Common Name |

| Benzoic acid, 2-sulfo-, cyclic anhydride | IUPAC Name Derivative |

| 3H-2,1-Benzoxathiol-3-one, 1,1-dioxide | IUPAC Name |

| 2,1-Benzoxathiol-3-one-1,1-dioxide | IUPAC Name |

| NSC 11208 | Registry Number |

| NSC 49162 | Registry Number |

| CAS Number | 81-08-3 |

| EC Number | 201-322-6 |

| Molecular Formula | C₇H₄O₄S |

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 2. This data is essential for its proper handling, storage, and application in experimental settings.

Table 2: Physicochemical Data of this compound

| Property | Value | Reference(s) |

| Molecular Weight | 184.17 g/mol | [1] |

| Appearance | White to off-white or beige crystalline powder | [1] |

| Melting Point | 116-122 °C | [1] |

| Boiling Point | 184-186 °C at 18 mmHg | [1] |

| Solubility in Methanol | 50 mg/mL | [1] |

| Solubility in Ethanol | 50 mg/mL | [1] |

| Solubility in Water | 50 mg/mL (reacts) | [1] |

| Solubility in Toluene | Soluble | [1] |

| InChI Key | NCYNKWQXFADUOZ-UHFFFAOYSA-N | [1] |

| SMILES | O=C1OS(=O)(=O)c2ccccc21 | [1] |

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be achieved through the dehydration of 2-sulfobenzoic acid. A common and effective laboratory-scale preparation involves the use of thionyl chloride.

Synthesis from Acid Ammonium o-Sulfobenzoate

This procedure is adapted from Organic Syntheses.

Materials:

-

Acid ammonium o-sulfobenzoate

-

Thionyl chloride

-

Dry benzene

Procedure:

-

In a flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, place finely powdered acid ammonium o-sulfobenzoate and dry benzene.

-

With stirring, add thionyl chloride dropwise to the suspension.

-

After the addition is complete, heat the mixture to reflux and maintain for several hours until the reaction is complete.

-

Filter the hot mixture to remove ammonium chloride.

-

Wash the solid residue with hot, dry benzene.

-

Combine the filtrate and washings, and distill off the benzene.

-

The crude this compound can be purified by vacuum distillation or recrystallization from a suitable solvent like a mixture of benzene and petroleum ether.

A generalized workflow for this synthesis is depicted in the following diagram:

Caption: Synthesis workflow for this compound.

Applications in Research and Drug Development

This compound is a valuable tool in several areas of chemical and biological research.

Organic Synthesis

As a cyclic anhydride, it is an effective acylating agent, used to introduce the 2-sulfobenzoyl group into various molecules. This reactivity is central to its role as an intermediate in the synthesis of pharmaceuticals, dyes, and polymers.

Protein Modification and Proteomics

This compound reacts with nucleophilic residues on proteins, primarily the ε-amino group of lysine. This acylation modifies the protein's charge and structure, which can be utilized in proteomics studies to alter peptide properties for mass spectrometry analysis or to probe protein function.

The general mechanism of lysine acylation is illustrated below:

References

Safety and handling precautions for 2-Sulfobenzoic anhydride

An In-depth Technical Guide to the Safety and Handling of 2-Sulfobenzoic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound (CAS No. 81-08-3), a compound utilized in various organic synthesis applications, including as a reagent for modifying amino functions in proteins.[1][2] Due to its chemical properties, adherence to strict safety protocols is essential to mitigate potential hazards in the laboratory and during drug development processes.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder.[3] It is sensitive to moisture and will hydrolyze to 2-sulfobenzoic acid.[3][4] It is sparingly soluble in water but dissolves in organic solvents like acetone, ethanol, and methanol.[3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 81-08-3 | [5] |

| Molecular Formula | C₇H₄O₄S | [3] |

| Molecular Weight | 184.17 g/mol | [2] |

| Physical State | Solid, powder, crystals, or chunks | [3] |

| Appearance | White to off-white powder | [3] |

| Melting Point | 116 - 122 °C | [6] |

| Boiling Point | 184 - 186 °C at 18 mmHg | |

| Solubility | Sparingly soluble in water; Soluble in methanol (50 mg/mL) | [3] |

| Odor | Faint, characteristic sulfonic acid odor | [3] |

| Storage Temperature | Store below +30°C in a dry, cool, well-ventilated place | [4][7] |

Hazard Identification and Classification

The primary hazards associated with this compound are skin and eye irritation.[5] It is classified as a Category 2 irritant for both skin and eyes under the OSHA Hazard Communication Standard.[5]

Table 2: GHS Hazard Identification and Classification

| Hazard | Classification | Precautionary Statement Codes |

| Skin Corrosion/Irritation | Category 2 - Causes skin irritation.[5] | P264, P280, P302+P352, P332+P313, P362 |

| Serious Eye Damage/Irritation | Category 2A - Causes serious eye irritation. | P280, P305+P351+P338, P337+P313 |

A full list of precautionary statements can be found in Section 7 of this guide.

Safe Handling and Storage Protocols

Proper handling and storage are critical to ensure safety and maintain product quality.

Handling

-